molecular formula C11H15ClN2O2 B8429883 Ethyl-2-Aminomethyl-4-Chlorophenoxyacetamide

Ethyl-2-Aminomethyl-4-Chlorophenoxyacetamide

Cat. No. B8429883
M. Wt: 242.70 g/mol
InChI Key: HPGSNTGLOISQOH-UHFFFAOYSA-N
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Patent
US05866573

Procedure details

Ethyl-2-t-butoxycarbonylaminomethyl-4-chlorophenoxyacetamide from Step F was dissolved in 2:1 methylene chloride/TFA (3 ml) and after 15 min the solvent was evaporated in vacuo. The residue was dissolved in water and the solution was washed with methylene chloride (twice). The aqueous layer was then basified with saturated sodium carbonate solution and NaCl was added to saturation. The mixture was extracted with ethyl acetate, and the organic layer was dried (Na2SO4) and evaporated in vacuo to give the title compound as a crystalline solid:
Name
Ethyl-2-t-butoxycarbonylaminomethyl-4-chlorophenoxyacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride TFA
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[CH2:15][NH:16]C(OC(C)(C)C)=O)[C:4]([NH2:6])=[O:5])[CH3:2]>C(Cl)Cl.C(O)(C(F)(F)F)=O>[CH2:1]([CH:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[CH2:15][NH2:16])[C:4]([NH2:6])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Ethyl-2-t-butoxycarbonylaminomethyl-4-chlorophenoxyacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)N)OC1=C(C=C(C=C1)Cl)CNC(=O)OC(C)(C)C
Name
methylene chloride TFA
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
WASH
Type
WASH
Details
the solution was washed with methylene chloride (twice)
ADDITION
Type
ADDITION
Details
was added to saturation
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)N)OC1=C(C=C(C=C1)Cl)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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